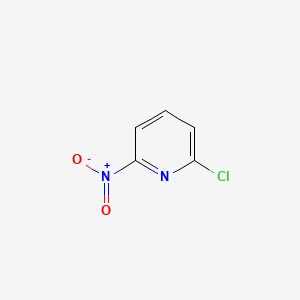

2-Chloro-6-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSNXUYQRUULNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240919 | |

| Record name | 2-Chloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94166-64-0 | |

| Record name | 2-Chloro-6-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94166-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-nitropyridine is a key heterocyclic building block in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive sites: a chloro group susceptible to nucleophilic substitution and a nitro group that can be reduced to an amino group, allowing for a wide range of chemical transformations. This technical guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination and a visualization of its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| CAS Number | 94166-64-0 | |

| Melting Point | 107 °C | |

| Boiling Point | Not experimentally determined. Predicted value is 256.6 ± 20.0 °C at 760 mmHg. | [2][3] |

| Density | Not experimentally determined. Predicted value is 1.5 ± 0.1 g/cm³. | [2] |

| Appearance | Light yellow solid | [4] |

| Solubility | Insoluble in water. Soluble in methanol, acetone, and methylene chloride. | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the widely accepted capillary tube method for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed in a mortar and finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range provides an indication of purity.

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane) is added.

-

Mixing: The test tubes are agitated, for instance by using a vortex mixer or by flicking the tube, for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble in each solvent.

Density Determination (Gas Pycnometry)

Gas pycnometry is a standard technique for determining the true density of a solid powder.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

Procedure:

-

Calibration: The gas pycnometer is calibrated according to the manufacturer's instructions, typically using a standard sphere of known volume.

-

Sample Preparation: A known mass of this compound is accurately weighed using an analytical balance.

-

Measurement: The weighed sample is placed into the sample cell, which is then sealed and placed in the instrument. The analysis is initiated, and the instrument purges the sample chamber with a non-reactive gas (typically helium) and measures the volume of the sample by quantifying the pressure change.

-

Calculation: The density is automatically calculated by the instrument's software by dividing the mass of the sample by its measured volume. Multiple measurements are typically performed to ensure accuracy and precision.

Synthesis of this compound

This compound is commonly synthesized via the nitration of 2,6-dichloropyridine. The following diagram illustrates the key steps in this synthetic pathway.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound, a compound of significant interest in medicinal chemistry and materials science. The tabulated data, detailed experimental protocols, and the visualization of its synthesis are intended to be a valuable resource for researchers and professionals working with this versatile chemical intermediate. Accurate knowledge of these properties is essential for the safe and effective use of this compound in the laboratory and in industrial applications.

References

An In-depth Technical Guide to 2-Chloro-6-nitropyridine (CAS No. 94166-64-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-nitropyridine, a pivotal building block in modern medicinal chemistry and agrochemical synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics. Experimental protocols and safety information are also provided to support its practical application in a research and development setting.

Core Compound Information

This compound is a yellow solid at room temperature, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a nitro group at the 6-position. This unique substitution pattern renders the molecule highly reactive and an essential intermediate in organic synthesis.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While experimental spectra for this specific compound are not widely published, the provided data is based on closely related analogs and predictive models.

| Property | Value |

| CAS Number | 94166-64-0 |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Appearance | Yellow solid |

| Melting Point | 107°C |

| Storage Temperature | 2-8°C |

| ¹H NMR (Predicted) | δ 7.8-8.5 (m, 3H) |

| ¹³C NMR (Predicted) | δ 120-160 (multiple peaks) |

| IR (Predicted) | ~1530 cm⁻¹ (NO₂ asymm.), ~1350 cm⁻¹ (NO₂ symm.) |

| Mass Spec (EI, Pred.) | m/z 158 (M⁺), 128 ([M-NO]⁺), 113 ([M-NO₂]⁺) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nitration of a corresponding 2-chloropyridine precursor. The following is a representative experimental protocol based on established methods for the synthesis of similar nitropyridine derivatives.

Synthesis of this compound

Reaction Scheme:

Materials:

-

2-Chloropyridine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and under a fume hood, slowly add 2-chloropyridine to a cooled (0°C) mixture of concentrated sulfuric acid and concentrated nitric acid.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Applications in Drug Discovery

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom makes the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of this compound's utility as a versatile building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors.

Role in Kinase Inhibitor Synthesis

This compound is a key intermediate in the synthesis of a variety of kinase inhibitors targeting signaling pathways implicated in cancer and other diseases. The chlorine atom can be readily displaced by various nucleophiles, such as amines and thiols, to introduce diverse functionalities. The nitro group can subsequently be reduced to an amine, providing another point for further chemical modification.

Experimental Workflow for Kinase Inhibitor Synthesis:

Targeted Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key signaling pathways, including:

-

Rho-associated coiled-coil containing protein kinase (ROCK) Pathway: The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and contraction.[2][3][] Dysregulation of this pathway is implicated in various diseases, including hypertension and cancer.

-

Activin Receptor-Like Kinase 5 (ALK5) Pathway: ALK5 is a transforming growth factor-beta (TGF-β) type I receptor. The TGF-β/ALK5 signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[5][6][7][8][9]

-

Monopolar Spindle 1 (MPS1) Kinase Pathway: MPS1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[10][11]

-

p70S6 Kinase (p70S6K) Pathway: As a downstream effector of the PI3K/Akt/mTOR pathway, p70S6K is a critical regulator of protein synthesis and cell growth.[12][13][14][15][16]

Signaling Pathway Diagrams:

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Summary (based on related compounds):

-

Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[17][18][19][20]

-

Chronic Effects: May cause sensitization by inhalation and skin contact.[19]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and does not constitute a complete safety data sheet. Users should consult a comprehensive Safety Data Sheet (SDS) for this compound before handling.

References

- 1. This compound [myskinrecipes.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Signal pathways involved in activation of p70S6K and phosphorylation of 4E-BP1 following exposure of multiple myeloma tumor cells to interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Role of the p70(S6K) pathway in regulating the actin cytoskeleton and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydrogen peroxide activates p70(S6k) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-Chloro-6-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-6-nitropyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical properties, outlines a general synthetic approach, and explores its significant role as a precursor to nicotinic acetylcholine receptor (nAChR) agonists, supported by an examination of the relevant signaling pathways and analytical methodologies.

Core Physicochemical and Identification Data

This compound is a solid, yellow crystalline compound. A summary of its key quantitative and identifying data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 158.54 g/mol | [1] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Melting Point | 107°C | [1] |

| IUPAC Name | This compound | |

| SMILES | C1=CC(=NC(=C1)Cl)--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C5H3ClN2O2/c6-5-3-1-2-4(8(9)10)7-5/h1-3H | |

| CAS Number | 94166-64-0 | [1] |

| Appearance | Yellow solid | [1] |

| Storage Conditions | 2-8°C | [1] |

Synthesis of this compound: A General Protocol

A plausible synthetic route would start with 2-chloropyridine. The nitration is typically achieved using a mixture of a nitrating agent, such as nitric acid, and a strong acid catalyst and solvent, like sulfuric acid. The reaction temperature and duration would need to be carefully controlled to ensure the desired regioselectivity and to minimize the formation of byproducts.

The general workflow for such a synthesis is depicted below:

Applications in Drug Development: A Precursor to Nicotinic Acetylcholine Receptor Agonists

This compound serves as a valuable intermediate in the synthesis of a variety of bioactive molecules, most notably nicotinic acetylcholine receptor (nAChR) agonists.[1] These agonists are compounds that mimic the action of the endogenous neurotransmitter acetylcholine at nAChRs. The development of selective nAChR ligands is a significant area of research for the treatment of various central nervous system disorders.

The reactive nature of the chlorine atom and the electron-withdrawing effect of the nitro group in this compound make it a versatile substrate for nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, which is a key step in building the complex molecular architectures of many nAChR agonists.

The Nicotinic Acetylcholine Receptor Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[4] Upon binding of an agonist, such as acetylcholine or nicotine, the receptor undergoes a conformational change that opens an ion channel, leading to the influx of cations (primarily Na⁺ and Ca²⁺). This influx results in the depolarization of the cell membrane and the initiation of a cellular response.

The signaling cascade initiated by the activation of nAChRs can lead to various downstream effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways that can influence cell survival and plasticity.

The diagram below illustrates a simplified overview of the nicotinic acetylcholine receptor signaling pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of 2-Chloro-6-nitropyridine, with a specific focus on its melting point. It includes quantitative data, a comprehensive experimental protocol for melting point determination, and a logical workflow for compound characterization. This guide is intended to support research and development activities where this compound is utilized as a key intermediate or building block.

Core Physicochemical Data

This compound (CAS No. 94166-64-0) is a heterocyclic organic compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the presence of the nitro group and the chlorine atom on the pyridine ring. Accurate characterization of its physical properties, such as the melting point, is critical for its identification, purity assessment, and handling in various synthetic applications.

Summary of Quantitative Data

The key physical and molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 94166-64-0 | [1] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| Melting Point | 107 °C | [1] |

| Recommended Storage | 2-8 °C | [1] |

Experimental Protocol: Melting Point Determination

The following protocol details the standard method for determining the melting point of a solid crystalline compound like this compound using a modern digital melting point apparatus.

Principle

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1 °C). The presence of impurities typically depresses and broadens the melting point range. Therefore, melting point determination is a fundamental technique for assessing the purity and identity of a compound.

Materials and Equipment

-

Sample: Dry, crystalline this compound

-

Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

-

Tools: Capillary tubes (open at one end), spatula, watch glass, mortar and pestle (if sample is not a fine powder)

-

Safety: Safety goggles, lab coat, nitrile gloves

Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently crush it into a fine, uniform powder using a mortar and pestle. .

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample on the watch glass. A small amount of sample (2-3 mm in height) should enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. .

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., 95 °C for this compound).

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium. A slower ramp rate yields a more accurate reading.

-

Set the stop temperature to a value above the expected melting point (e.g., 115 °C). .

-

-

Measurement:

-

Insert the loaded capillary tube into the designated slot in the heating block of the apparatus.

-

Start the heating program.

-

Observe the sample through the magnified viewing window. .

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts and the entire sample becomes a clear liquid (the clear point).

-

The recorded melting point is the range between these two temperatures (e.g., 106.5 °C - 107.2 °C). .

-

-

Post-Analysis:

-

Allow the apparatus to cool down before performing subsequent measurements.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the characterization and purity verification of a known chemical sample, such as this compound, received in a laboratory setting.

Caption: Workflow for compound identity and purity verification.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-nitropyridine is a heterocyclic organic compound with applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound and presents a detailed experimental protocol for its determination.

Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of solvents. Qualitative descriptors for structurally related compounds are available, suggesting that this compound is likely to exhibit low solubility in water and higher solubility in common organic solvents. For instance, the related compound 2-chloro-6-methoxy-3-nitropyridine is described as "slightly soluble in water". Similarly, 5-Chloro-2-nitropyridine is listed as insoluble in water but soluble in solvents like MDC (methylene chloride), acetone, and methanol. Another isomer, 2-Chloro-5-nitropyridine, is noted as being slightly soluble in water but soluble in toluene and DMF.[1][2]

Given the absence of precise quantitative data, experimental determination of the solubility of this compound is necessary for applications requiring this information. The following sections outline a detailed protocol for this purpose.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, acetonitrile)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a pipette. To avoid transferring solid particles, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

-

Solvent Evaporation:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Gently evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid decomposition or loss of the solute. A fume hood should be used for this step.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a drying oven set at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the dish containing the dry solute on an analytical balance.

-

Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dish and solute - Weight of empty dish) / Volume of solution pipetted (mL) * 100

-

Experimental Workflow for Gravimetric Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

2-Chloro-6-nitropyridine spectroscopic data

A comprehensive spectroscopic guide for 2-Chloro-6-nitropyridine is detailed below, designed for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the expected spectroscopic data, methodologies for acquiring such data, and a generalized workflow for spectral analysis.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H3-H4) ≈ 8, J(H3-H5) ≈ 1 |

| H-4 | 7.8 - 8.0 | Triplet (t) | J(H4-H3) ≈ 8, J(H4-H5) ≈ 8 |

| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5-H4) ≈ 8, J(H5-H3) ≈ 1 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 125 - 127 |

| C-4 | 140 - 142 |

| C-5 | 120 - 122 |

| C-6 | 155 - 157 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Medium to Strong |

Sample Preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z Ratio | Notes |

| [M]⁺ | 158/160 | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| [M-NO₂]⁺ | 112/114 | Fragment ion resulting from the loss of a nitro group. |

| [M-Cl]⁺ | 123 | Fragment ion resulting from the loss of a chlorine atom. |

| [C₅H₃N]⁺ | 75 | Pyridine fragment after loss of Cl and NO₂. |

Ionization Method: Electron Ionization (EI).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | 260 - 280 | High |

| n → π | 320 - 340 | Low |

Solvent: Ethanol or Methanol.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition :

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. For a more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed.

-

Acquire the proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[1]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum : Run a background spectrum of a blank KBr pellet to account for atmospheric and instrumental noise.

-

Sample Spectrum : Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum.

-

Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization : Ionize the sample using Electron Ionization (EI). In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : A detector records the abundance of each ion at a specific m/z ratio.

-

Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns to elucidate the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This is used to subtract the absorbance of the solvent.

-

Sample Measurement : Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.

-

Data Acquisition : Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance at each wavelength.

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for chemical structure elucidation using various spectroscopic techniques.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Chloro-6-nitropyridine. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This guide is intended to assist researchers in identifying and characterizing this compound, offering a robust framework for spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic pattern for a trisubstituted pyridine ring. The electron-withdrawing nature of both the chloro and nitro substituents significantly influences the chemical shifts of the remaining protons, causing them to appear in the downfield region of the spectrum. The predicted data is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.30 - 8.50 | Doublet of doublets (dd) | J_ortho (H3-H4) = ~8.0 Hz, J_meta (H3-H5) = ~1.0 Hz |

| H-4 | 7.90 - 8.10 | Triplet (t) or Doublet of doublets (dd) | J_ortho (H4-H3) = ~8.0 Hz, J_ortho (H4-H5) = ~8.0 Hz |

| H-5 | 8.10 - 8.30 | Doublet of doublets (dd) | J_ortho (H5-H4) = ~8.0 Hz, J_para (H5-H3) = ~0.5 Hz |

Note: These are predicted values and may vary slightly in an experimental setting depending on the solvent and concentration.

Spectral Analysis and Interpretation

The pyridine ring of this compound contains three protons at positions 3, 4, and 5, forming an AMX spin system.

-

H-4 (para to Nitro, meta to Chloro): This proton is expected to be the most shielded of the three due to its meta relationship with both electron-withdrawing groups. It will likely appear as a triplet or a doublet of doublets due to coupling with both H-3 and H-5 with similar ortho coupling constants.

-

H-3 (ortho to Chloro, meta to Nitro): This proton is expected to be deshielded and will appear as a doublet of doublets. The larger splitting will be due to the ortho coupling with H-4, and the smaller splitting will arise from the meta coupling with H-5.

-

H-5 (ortho to Nitro, meta to Chloro): This proton is anticipated to be the most deshielded proton due to the strong electron-withdrawing effect of the adjacent nitro group. It will appear as a doublet of doublets, with the major splitting from the ortho coupling to H-4 and a smaller para coupling to H-3.

The following diagram illustrates the coupling interactions between the protons on the pyridine ring.

Caption: Coupling relationships in this compound.

Experimental Protocol for ¹H NMR Acquisition

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is recommended to ensure all signals are captured.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay (d1): A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans should be acquired to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants of the signals.

This comprehensive guide provides a detailed prediction and the necessary experimental framework for the ¹H NMR analysis of this compound, which will be a valuable resource for researchers in the fields of chemistry and drug development.

An In-depth Technical Guide to the ¹³C NMR of 2-Chloro-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-6-nitropyridine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents predicted ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. It also includes a comprehensive, adaptable experimental protocol for acquiring high-quality ¹³C NMR spectra for this and related substituted pyridine compounds.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These values are estimated based on the known substituent effects of chloro and nitro groups on the pyridine ring, drawing comparisons from data available for compounds such as 2-chloropyridine, various nitropyridines, and other substituted chloronitropyridines. The chemical shifts are referenced to a standard tetramethylsilane (TMS) signal at 0.0 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 152 - 156 | Attached to an electronegative chlorine atom and adjacent to the ring nitrogen, leading to a significant downfield shift. |

| C3 | 122 - 126 | Influenced by the electron-withdrawing nitro group at C6, but to a lesser extent than C4 and C5. |

| C4 | 140 - 145 | Experiences a strong downfield shift due to the powerful electron-withdrawing effect of the para-nitro group. |

| C5 | 118 - 122 | Shielded relative to other carbons, but still influenced by the adjacent nitro group. |

| C6 | 158 - 162 | Directly attached to the strongly electron-withdrawing nitro group and adjacent to the ring nitrogen, resulting in the most downfield shift. |

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹³C NMR spectrum of this compound. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that readily dissolves this compound is required. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Prepare a solution by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

3. Data Acquisition:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is generally used to obtain a spectrum with single lines for each unique carbon atom.

-

Pulse Sequence: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay and faster acquisition.

-

Acquisition Time (at): Typically set to 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei between scans.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point could be 1024 scans, with adjustments based on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the expected chemical shift range for most organic molecules.

4. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.0 ppm) or the residual solvent peak.

-

Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Visualization of Molecular Structure and Predicted Chemical Shifts

The following diagrams illustrate the molecular structure of this compound and the logical relationship between its carbon atoms and their predicted ¹³C NMR chemical shifts.

Mass Spectrometry of 2-Chloro-6-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-nitropyridine, a key intermediate in various synthetic applications. This document outlines predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and visual representations of fragmentation pathways and analytical workflows. The information presented is curated to assist in method development, compound identification, and quality control processes.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the key ions expected in the electron ionization (EI) mass spectrum of this compound. These predictions are based on the analysis of isomeric and structurally related compounds, such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine.[1][2] The characteristic isotopic pattern for chlorine-containing fragments (a 3:1 ratio for M and M+2 peaks) is expected.

| Predicted Ion | m/z (for ³⁵Cl) | Predicted Relative Abundance | Notes |

| [M]⁺ | 158 | Moderate | Molecular ion |

| [M+2]⁺ | 160 | Moderate | Isotope peak for ³⁷Cl |

| [M-NO₂]⁺ | 112 | High | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |

| [M-NO₂-Cl]⁺ | 77 | Moderate | Subsequent loss of chlorine from the [M-NO₂]⁺ fragment. |

| [M-Cl]⁺ | 123 | Low | Loss of a chlorine atom from the molecular ion. |

| [C₅H₃N₂O]⁺ | 123 | Low | |

| [C₅H₃N]⁺ | 77 | Moderate | |

| [C₄H₂N]⁺ | 64 | Low | Ring fragmentation. |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are adapted from established methods for similar halogenated nitroaromatic compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.

-

Instrumentation:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 µg/mL.

-

Instrumentation:

-

Liquid Chromatograph:

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

-

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General experimental workflow for MS analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) spectral characteristics of 2-Chloro-6-nitropyridine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document focuses on predicted vibrational frequencies derived from analyses of structurally similar molecules and established spectroscopic correlations. Furthermore, a comprehensive, generalized experimental protocol for obtaining the FT-IR spectrum of a solid aromatic compound like this compound is provided, alongside a visual representation of the experimental workflow.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by vibrational modes associated with the pyridine ring, the chloro substituent, and the nitro group. The expected absorption frequencies are summarized in Table 1. These predictions are based on data from related compounds, including substituted pyridines, chloroarenes, and nitroarenes.

Table 1: Expected Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | C-H stretching (aromatic) |

| 1600 - 1570 | Medium to Strong | C=C and C=N ring stretching |

| 1550 - 1510 | Very Strong | Asymmetric NO₂ stretching |

| 1470 - 1430 | Medium to Strong | C=C and C=N ring stretching |

| 1360 - 1320 | Very Strong | Symmetric NO₂ stretching |

| 1150 - 1000 | Medium to Strong | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 780 - 680 | Strong | C-Cl stretching |

| 750 - 700 | Medium | Ring bending |

Experimental Protocol for FT-IR Analysis

This section outlines a detailed methodology for obtaining the FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples as KBr is transparent in the mid-IR region.

2.1. Materials and Equipment

-

This compound (solid sample)

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

2.2. Procedure

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the collar of a clean and dry pellet-forming die.

-

Level the surface of the powder and assemble the die.

-

Place the die assembly into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good dispersion of the sample in the KBr matrix.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak labeling.

-

Analyze the spectrum by assigning the observed absorption bands to their corresponding molecular vibrations.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of this compound using the KBr pellet technique.

Caption: Experimental workflow for FT-IR analysis of this compound.

2-Chloro-6-nitropyridine: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Chloro-6-nitropyridine. The following sections detail the known hazards, personal protective equipment protocols, and emergency procedures necessary for the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Not Classified |

| Acute Toxicity, Dermal | Not Classified |

| Acute Toxicity, Inhalation | Not Classified |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Chemical Formula | C₅H₃ClN₂O₂ |

| CAS Number | 94166-64-0 |

| Molecular Weight | 158.54 g/mol |

| Appearance | Solid |

| Melting Point | 193 - 198 °C (379.4 - 388.4 °F)[1] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Dust Formation: Minimize dust generation and accumulation.[2]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatible Materials: Store away from strong oxidizing agents.

Safe Handling Workflow for this compound

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to minimize exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter. |

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures

First Aid Measures for this compound Exposure

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Specific Hazards: Non-combustible, but containers may burn.[2] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Fire-Fighting Protocol for this compound

Accidental Release Measures

-

Personal Precautions: Avoid contact with skin and eyes. Wear impervious gloves and safety glasses. Avoid generating dust.[2]

-

Environmental Precautions: Prevent spillage from entering drains or watercourses.

-

Containment and Cleanup:

Procedure for Accidental Spills of this compound

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste material should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.

Experimental Protocols

While specific experimental protocols involving this compound are beyond the scope of this guide, all procedures should be conducted based on a thorough risk assessment. Standard laboratory operating procedures should be in place, incorporating the handling, storage, and emergency information provided in this document.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are in place. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Material Safety of 2-Chloro-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2-Chloro-6-nitropyridine (CAS No. 94166-64-0), a key intermediate in various chemical syntheses. The following sections detail its physical and chemical properties, associated hazards, handling procedures, and emergency protocols, compiled to ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

This table summarizes the key physical and chemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 94166-64-0 | [MySkinRecipes, Apollo Scientific] |

| Molecular Formula | C₅H₃ClN₂O₂ | [MySkinRecipes] |

| Molecular Weight | 158.54 g/mol | [MySkinRecipes] |

| Appearance | Not Specified | |

| Melting Point | 107°C | [MySkinRecipes] |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| Density | Not Available |

Hazard Identification and Classification

This compound presents several hazards that require careful management in a research or industrial setting.

| Hazard Category | Classification | Precautionary Statements |

| Acute Toxicity | Not Available | Minimize exposure through all routes. |

| Skin Corrosion/Irritation | Not classified as an irritant, but good practice requires minimizing contact. | Wear protective gloves. |

| Serious Eye Damage/Irritation | Not classified as an irritant, but direct contact may cause transient discomfort. | Wear safety glasses. |

| Chronic Health Effects | Long-term exposure is not thought to produce chronic adverse health effects. | Minimize exposure as a matter of good laboratory practice. |

Source: Apollo Scientific

Toxicological and Ecotoxicological Data

| Endpoint | Value | Species | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not Available | Not Applicable | Apollo Scientific |

| Ecotoxicity | Not Available | Not Applicable | Apollo Scientific |

Experimental Protocols: Safety and Handling

Adherence to strict safety protocols is paramount when handling this compound. The following procedures are derived from standard safety data sheets.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is recommended:

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes.

-

Respiratory Protection: In case of dust generation, use a dust respirator.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid generating dust. Use dry clean-up procedures.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep container tightly closed.

-

Store away from incompatible materials.

-

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water. If irritation persists, seek medical attention.[1] |

| Skin Contact | Flush skin and hair with running water and soap if available. Seek medical attention if irritation develops.[1] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Source: Apollo Scientific[1]

Firefighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding area. Water spray, carbon dioxide, dry chemical powder, or appropriate foam can be used.

-

Specific Hazards: The substance is non-combustible but containers may burn.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Logical Relationships in Hazard Response

The following diagram illustrates the logical flow of actions in response to a potential exposure or incident involving this compound.

References

Stability of 2-Chloro-6-nitropyridine Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative stability data for 2-chloro-6-nitropyridine under a range of acidic conditions is limited. This guide provides a comprehensive framework based on established principles of organic chemistry, regulatory guidelines for stability testing, and data from analogous compounds. It is intended to guide researchers in designing and executing stability studies for this molecule.

Executive Summary

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its stability during synthesis, purification, formulation, and storage is a critical quality attribute. While its synthesis often occurs in strongly acidic media, suggesting a degree of stability under these conditions, its long-term stability in aqueous acidic environments, such as those relevant to physiological conditions or liquid formulations, is not well-documented. This technical guide outlines the theoretical stability of this compound, provides detailed protocols for conducting forced degradation studies under acidic conditions, and discusses potential degradation pathways and analytical methodologies for monitoring its stability.

Theoretical Stability Assessment

The chemical structure of this compound, featuring a pyridine ring substituted with a chloro and a nitro group, suggests two primary sites susceptible to degradation under acidic conditions: the pyridine nitrogen and the carbon-chlorine bond.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be protonated under acidic conditions, forming a pyridinium salt. This generally increases the water solubility of the compound but also further activates the ring towards nucleophilic attack.

-

Carbon-Chlorine Bond: The chloro substituent at the 2-position is susceptible to nucleophilic substitution, particularly by water (hydrolysis), to form 2-hydroxy-6-nitropyridine. The rate of this hydrolysis is expected to be influenced by the pH of the solution. The electron-withdrawing nature of the nitro group can influence the reactivity of the chloro group.

Based on general principles, this compound is expected to be more stable in acidic conditions compared to basic conditions, where nucleophilic aromatic substitution is typically more facile. However, prolonged exposure to acidic conditions, especially at elevated temperatures, can likely lead to hydrolysis.

Experimental Protocols for Acidic Stability Testing

To definitively determine the stability of this compound, a forced degradation study under various acidic conditions is recommended, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Materials and Equipment

-

This compound (high purity reference standard)

-

Hydrochloric acid (HCl), analytical grade

-

Sulfuric acid (H₂SO₄), analytical grade

-

Sodium hydroxide (NaOH), for pH adjustment

-

Purified water (Type I)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Heating block or water bath

-

HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Forced Hydrolysis Experimental Workflow

A systematic approach is crucial for evaluating the stability of this compound under acidic stress. The following workflow is proposed:

Detailed Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

-

Stress Sample Preparation:

-

For each acidic condition (0.1 M HCl and 1 M HCl), transfer a known volume of the stock solution into a volumetric flask.

-

Add the respective acid to achieve the target concentration of the active substance (e.g., 100 µg/mL).

-

-

Incubation:

-

Store the prepared solutions at both room temperature (approximately 25°C) and an elevated temperature (e.g., 60°C).

-

Protect the solutions from light to avoid photolytic degradation.

-

-

Time-Point Sampling:

-

Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

-

Sample Quenching and Preparation for Analysis:

-

Immediately neutralize the acidic aliquots with a suitable concentration of sodium hydroxide to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating UPLC-MS/MS method.

-

Analytical Method for Stability Indicating Assay

A stability-indicating method is crucial to separate the parent compound from any potential degradation products.

Table 1: Example UPLC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| UV Detection | 254 nm and 310 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Mode | Full scan (m/z 50-500) and product ion scan of the parent compound's m/z |

Potential Degradation Pathways

Under acidic conditions, the primary degradation pathway for this compound is anticipated to be hydrolysis of the chloro group.

The reaction is likely initiated by the protonation of the pyridine nitrogen, which further activates the ring for nucleophilic attack by a water molecule at the C2 position. Subsequent loss of a proton and elimination of hydrochloric acid would yield the primary degradation product, 2-hydroxy-6-nitropyridine.

Data Presentation and Interpretation

Quantitative data from the stability study should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 2: Example Data Summary for Acidic Degradation of this compound

| Condition | Time (hours) | Assay of this compound (%) | 2-Hydroxy-6-nitropyridine (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl, RT | 0 | 100.0 | ND | ND | 100.0 |

| 2 | 99.8 | 0.2 | 0.2 | 100.0 | |

| 4 | 99.5 | 0.5 | 0.5 | 100.0 | |

| 8 | 99.0 | 1.0 | 1.0 | 100.0 | |

| 24 | 97.2 | 2.7 | 2.8 | 100.0 | |

| 1 M HCl, 60°C | 0 | 100.0 | ND | ND | 100.0 |

| 2 | 92.5 | 7.3 | 7.5 | 100.0 | |

| 4 | 85.3 | 14.5 | 14.7 | 100.0 | |

| 8 | 72.1 | 27.6 | 27.9 | 100.0 | |

| 24 | 45.8 | 53.5 | 54.2 | 100.0 |

ND: Not Detected RT: Room Temperature

From this data, the degradation kinetics (e.g., first-order rate constants) can be calculated, and the shelf-life under specific acidic conditions can be predicted.

Conclusion

Stability of 2-Chloro-6-nitropyridine Under Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2-chloro-6-nitropyridine when subjected to basic conditions. The information herein is curated for professionals in research and development who utilize this reagent and require a deep understanding of its reactivity and degradation pathways. This document outlines the principal reaction mechanisms, offers qualitative and comparative stability analyses, and provides detailed experimental protocols for quantitative assessment.

Executive Summary

This compound is a highly reactive molecule susceptible to degradation under basic conditions, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 6-position (para to the chloro substituent) significantly activates the pyridine ring for nucleophilic attack. Consequently, exposure to bases, including hydroxides, alkoxides, and amines, will lead to the displacement of the chloride leaving group. The rate of this substitution is influenced by the nature and concentration of the base, temperature, and the solvent system. While specific kinetic data for this compound is not extensively published, its reactivity is expected to be high. This guide provides the theoretical foundation and practical methodologies to enable researchers to perform their own stability and kinetic assessments.

Theoretical Background: The SNAr Mechanism

The primary pathway for the reaction of this compound with basic nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the pyridine ring, which is made more electrophilic by the strongly electron-withdrawing nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group.